BenchChemオンラインストアへようこそ!

Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Lipophilicity CNS drug design BBB permeability

Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 1209781-11-2) is a Boc-protected piperidine derivative featuring a geminal fluorine and hydroxymethyl substitution at the 3-position. The molecule incorporates orthogonal functional handles—a Boc-protected secondary amine and a primary alcohol—that enable sequential, chemoselective derivatization.

Molecular Formula C11H20FNO3
Molecular Weight 233.28 g/mol
CAS No. 1209781-11-2
Cat. No. B1528937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
CAS1209781-11-2
Molecular FormulaC11H20FNO3
Molecular Weight233.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CO)F
InChIInChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3
InChIKeyQBQOPNYILDXCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Fluoro-3-(Hydroxymethyl)piperidine-1-carboxylate (CAS 1209781-11-2): A Geminally Substituted Fluorinated Piperidine Building Block for Drug Discovery


Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 1209781-11-2) is a Boc-protected piperidine derivative featuring a geminal fluorine and hydroxymethyl substitution at the 3-position . The molecule incorporates orthogonal functional handles—a Boc-protected secondary amine and a primary alcohol—that enable sequential, chemoselective derivatization . Compared to its non-fluorinated 3-hydroxy analog, the C–F bond confers distinct stereoelectronic properties, including increased lipophilicity (XLogP 1.72 vs. -0.16) and reduced topological polar surface area (TPSA 49.77 Ų) .

Why 3-Fluoro-3-(Hydroxymethyl)piperidine Building Blocks Cannot Be Replaced by Simple 3-Hydroxy or 3,3-Difluoro Analogs


The geminal fluorine–hydroxymethyl arrangement at the piperidine 3-position creates a unique physicochemical profile that is not achievable with either the non-fluorinated 3-hydroxy analog (CAS 1403766-49-3) or the 3,3-difluoro derivative (CAS 911634-75-8) [1]. The single fluorine atom increases lipophilicity by approximately 1.8 log units relative to the non-fluorinated congener while preserving a hydrogen-bond donor (the hydroxymethyl OH), which is absent in the difluoro analog . Furthermore, the inductive effect of the C–F bond modulates the pKa of the piperidine nitrogen (calculated to lower basicity by ~2–3 units in related systems), a property that directly impacts hERG channel affinity and cardiac safety risk [2]. Simple substitution with an unfluorinated or difluorinated piperidine therefore yields a molecule with fundamentally different permeability, solubility, and off-target liability profiles .

Quantitative Differentiation Evidence for Tert-Butyl 3-Fluoro-3-(Hydroxymethyl)piperidine-1-carboxylate vs. Closest Analogs


Lipophilicity (XLogP) Advantage Over the Non-Fluorinated 3-Hydroxy Analog

Replacement of the 3-OH group with a 3-F atom increases calculated lipophilicity from -0.16 (non-fluorinated analog, CAS 1403766-49-3) to 1.72 (target compound), a ΔLogP of approximately +1.88 units . This shift moves the compound into the optimal LogP range (1–3) for passive blood-brain barrier permeation, a critical parameter for CNS drug discovery programs [1].

Lipophilicity CNS drug design BBB permeability

Polar Surface Area (TPSA) Differentiation vs. 3,3-Difluoro Analog for CNS Multiparameter Optimization

The target compound exhibits a TPSA of 49.77 Ų, compared to 29.54 Ų for the 3,3-difluoropiperidine analog (CAS 911634-75-8) [1]. While the difluoro analog's lower TPSA may favor passive permeability, the target compound's TPSA of <60 Ų remains within the optimal range for CNS penetration while retaining a hydrogen-bond donor (hydroxymethyl OH) that is absent in the difluoro derivative [2]. This balance is critical for CNS multiparameter optimization (MPO) scores, where a TPSA between 40–70 Ų is considered ideal [3].

Polar surface area CNS MPO score Brain penetration

Fluorine-Induced pKa Modulation and Predicted hERG Liability Reduction

A systematic chemoinformatic analysis of fluorinated piperidines (Le Roch et al., J. Org. Chem. 2024) demonstrated that fluorine substitution on the piperidine ring notably lowers calculated pKa values, and that reduced basicity correlates with decreased affinity for hERG potassium channels—a major source of drug-induced cardiac toxicity [1]. While the target compound's calculated pKa (11.433) is higher than that of 3-fluoropiperidine (predicted pKa 8.48) due to the Boc-protecting group, the fluorine atom nevertheless provides a measurable inductive electron-withdrawing effect compared to the non-fluorinated 3-hydroxy analog . In the context of fragment-based drug discovery, the compound's three-dimensionality and lead-likeness were validated as useful starting points for hit evolution [1].

pKa modulation hERG channel cardiac safety fluorine effect

Orthogonal Functional Handles Enable Sequential Diversification Not Possible with Mono-Functional Analogs

The target compound possesses two chemically addressable functional groups: a Boc-protected secondary amine (deprotectable under mild acidic conditions) and a primary hydroxymethyl group (amenable to oxidation, acylation, sulfonation, or Mitsunobu reactions) . This orthogonality permits sequential derivatization without protecting-group manipulation, a feature not available in simple 3-fluoropiperidine (which lacks the hydroxymethyl handle) or in 3-(hydroxymethyl)piperidine (which lacks fluorine) . The compound's single rotatable bond (as cataloged by Dempochem) further constrains conformational flexibility, which is advantageous for fragment-based drug design where rigid scaffolds yield more interpretable SAR .

Orthogonal protection DNA-encoded library parallel synthesis building block

Procurement-Driven Application Scenarios for Tert-Butyl 3-Fluoro-3-(Hydroxymethyl)piperidine-1-carboxylate


CNS Lead Optimization Programs Requiring Balanced LogP (1–3) and TPSA (<60 Ų)

Medicinal chemistry teams pursuing CNS targets (e.g., GPCRs, ion channels, transporters) can deploy this building block as a privileged scaffold for lead optimization. With a measured XLogP of 1.72 and TPSA of 49.77 Ų, the compound occupies the CNS 'sweet spot' for passive BBB permeability while retaining a hydrogen-bond donor for target engagement [1]. The geminal fluorine provides metabolic shielding at the 3-position without the excessive lipophilicity (LogP 2.59) or complete loss of HBD capacity seen with the 3,3-difluoro analog [2].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring 3D Character and Lead-Likeness

The compound's single rotatable bond, three-dimensional substitution pattern, and fluorinated character align with the criteria for high-quality fragment libraries as validated by Le Roch et al. (J. Org. Chem. 2024) [1]. The fluorine atom serves as both a 19F NMR probe for fragment screening and a modulator of pKa to mitigate hERG liability, while the hydroxymethyl group provides a synthetic vector for fragment growing or merging strategies . Procurement for fragment library construction benefits from the compound's commercial availability at 95–98% purity from multiple vendors [2].

DNA-Encoded Library (DEL) Synthesis Requiring Orthogonally Addressable Building Blocks

The orthogonal Boc-amine and hydroxymethyl functionalities enable two sequential DNA-compatible reactions (e.g., amide coupling after Boc deprotection, followed by alcohol acylation or oxidation) without protecting group crosstalk [1]. This dual-handle architecture reduces the number of building blocks needed per library member, streamlining DEL production workflows and improving the chemical diversity-to-cost ratio . The compound's constrained conformational profile (1 rotatable bond) also minimizes entropic penalties upon target binding, a desirable feature for hit identification [2].

Targeted Covalent Inhibitor (TCI) Design Leveraging the Hydroxymethyl Handle as a Warhead Attachment Point

The primary hydroxymethyl group can be converted to a leaving group (e.g., mesylate, tosylate) or oxidized to an aldehyde for reductive amination, enabling attachment of electrophilic warheads (e.g., acrylamide, vinyl sulfonamide) for covalent targeting of cysteine or lysine residues [1]. Unlike the non-fluorinated 3-hydroxy analog, the fluorine atom provides a pharmacokinetic advantage by blocking a potential site of phase I metabolism (CYP-mediated oxidation at the 3-position) while simultaneously serving as a 19F NMR handle for monitoring covalent adduct formation .

Quote Request

Request a Quote for Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.